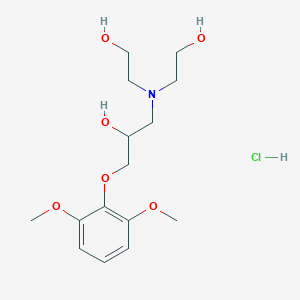

2,2'-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

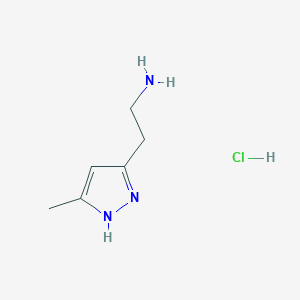

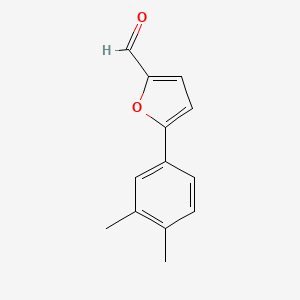

The compound “2,2’-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride” is a chemical compound with a molecular weight of 233.69 . It is also known as 2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.69 . A related compound, 2-(2,6-dimethoxyphenoxy)ethanol, has a molecular formula of C10H14O4 .科学的研究の応用

Esterification and Methylation Techniques

Radin et al. (1960) explored the use of 2,2-dimethoxypropane in the preparation of methyl esters, highlighting a method that could potentially be adapted for compounds with similar functional groups, such as 2,2'-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride, for esterification and methylation purposes (Radin, Hajra, & Akahori, 1960).

Fluorescence Derivatization for Chromatography

Yamaguchi et al. (1987) described a highly sensitive fluorescence derivatization reagent for alcohols, which could be relevant in analyzing or modifying compounds with hydroxy groups, suggesting potential analytical or synthetic applications of 2,2'-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

Photochemical Reactions and Aryl Cations

Protti et al. (2004) investigated the photochemistry of certain chloroanisoles, leading to aryl cations, a process that could be explored with structurally similar compounds for synthesizing new materials or facilitating unique chemical transformations (Protti, Fagnoni, Mella, & Albini, 2004).

Enzymatic Modification for Antioxidant Synthesis

Adelakun et al. (2012) demonstrated the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce dimers with enhanced antioxidant capacity. This approach could be applicable to the enzymatic modification of similar compounds for developing bioactive materials or improving existing compounds' antioxidant properties (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Synthesis and Characterization of Polyols

Wu et al. (2009) prepared polyfunctional polyols from an epoxy resin, which involves secondary amines, indicating potential pathways for synthesizing or modifying polymeric materials using compounds with similar structural features for applications in polyurethane production (Wu, Kong, Huang, Chen, & Chu, 2009).

Anodic Cyclization for Organic Synthesis

Okimoto et al. (2013) explored the electrooxidation of certain malonates to produce cyclized products, a methodology that could be adapted for synthesizing cyclic compounds or intermediates from linear precursors with similar functional groups (Okimoto, Yamamori, Ohashi, Hoshi, & Yoshida, 2013).

特性

IUPAC Name |

1-[bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6.ClH/c1-20-13-4-3-5-14(21-2)15(13)22-11-12(19)10-16(6-8-17)7-9-18;/h3-5,12,17-19H,6-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMHCDOPHNZUJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCC(CN(CCO)CCO)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclohexyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2751934.png)

![N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2751940.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2751947.png)

![2-[7-[(2,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2751948.png)

![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)

![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)